REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]([CH3:15])([CH3:14])[C:10]([O:12]C)=[O:11])[CH:6]=[CH:7][CH:8]=1>C1COCC1.CO.[Li+].[OH-]>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]([CH3:15])([CH3:14])[C:10]([OH:12])=[O:11])[CH:6]=[CH:7][CH:8]=1 |f:3.4|
|
Name
|
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)C(C(=O)OC)(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Li+].[OH-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then volatiles were removed in vacuum
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ether
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Organic layer was dried with sodium sulfate and volatiles
|
Type
|
CUSTOM
|
Details
|
removed under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C(C(=O)O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |